

# An In-depth Technical Guide to Cetylpyridinium Bromide (CAS No. 140-72-7)

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## Compound of Interest

Compound Name: **1-Butyl-4-chlorobenzene**

Cat. No.: **B102226**

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A Note on CAS Number 15499-27-1: The CAS number provided in the topic, 15499-27-1, corresponds to the chemical compound **1-Butyl-4-chlorobenzene**. This guide will briefly cover the properties of this compound before focusing on Cetylpyridinium Bromide (CAS No. 140-72-7), as the broader context of the query suggests it as the intended subject of interest for researchers in drug development.

## Introduction to **1-Butyl-4-chlorobenzene** (CAS No. 15499-27-1)

**1-Butyl-4-chlorobenzene** is a chemical intermediate. Its known properties are summarized in the table below.

## Properties of **1-Butyl-4-chlorobenzene**

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> Cl
Molecular Weight	168.66 g/mol
Appearance	Colorless liquid
Boiling Point	216.6 °C at 760 mmHg
Flash Point	88 °C
Density	1.008 g/cm <sup>3</sup>
Refractive Index	1.51
LogP	3.68

## In-depth Technical Guide: Cetylpyridinium Bromide (CAS No. 140-72-7)

### Overview

Cetylpyridinium Bromide (CPB), also known as 1-Hexadecylpyridinium bromide, is a cationic quaternary ammonium compound with a well-established role as a broad-spectrum antimicrobial agent and surfactant.<sup>[1]</sup> Its amphiphilic nature, consisting of a hydrophilic pyridinium head and a long hydrophobic hexadecyl tail, allows it to disrupt microbial cell membranes, leading to cell lysis.<sup>[1][2]</sup> This property has led to its widespread use in pharmaceuticals, personal care products like mouthwashes, and as an industrial biocide.<sup>[1][3]</sup> <sup>[4]</sup> Beyond its antimicrobial applications, recent research has unveiled its interactions with eukaryotic cell signaling pathways, making it a compound of interest for toxicological and drug development studies.

### Chemical and Physical Properties

The key chemical and physical properties of Cetylpyridinium Bromide are summarized below.

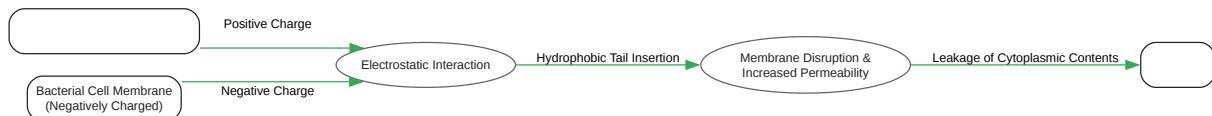
Property	Value
Molecular Formula	C <sub>21</sub> H <sub>38</sub> BrN
Molecular Weight	384.44 g/mol
Appearance	White to cream-colored powder or waxy solid[3]
Melting Point	64.5 °C
Solubility	Soluble in water, acetone, ethanol, and chloroform[3]
LogP	1.83
Critical Micelle Concentration (CMC)	600–900 μM

## Biological Activity and Mechanism of Action

### Antimicrobial Activity

The primary biological activity of Cetylpyridinium Bromide is its potent antimicrobial effect against a wide range of bacteria and fungi.[1][2]

Mechanism of Action: As a cationic surfactant, the positively charged pyridinium head of CPB electrostatically interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][5] The hydrophobic hexadecane tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][5]



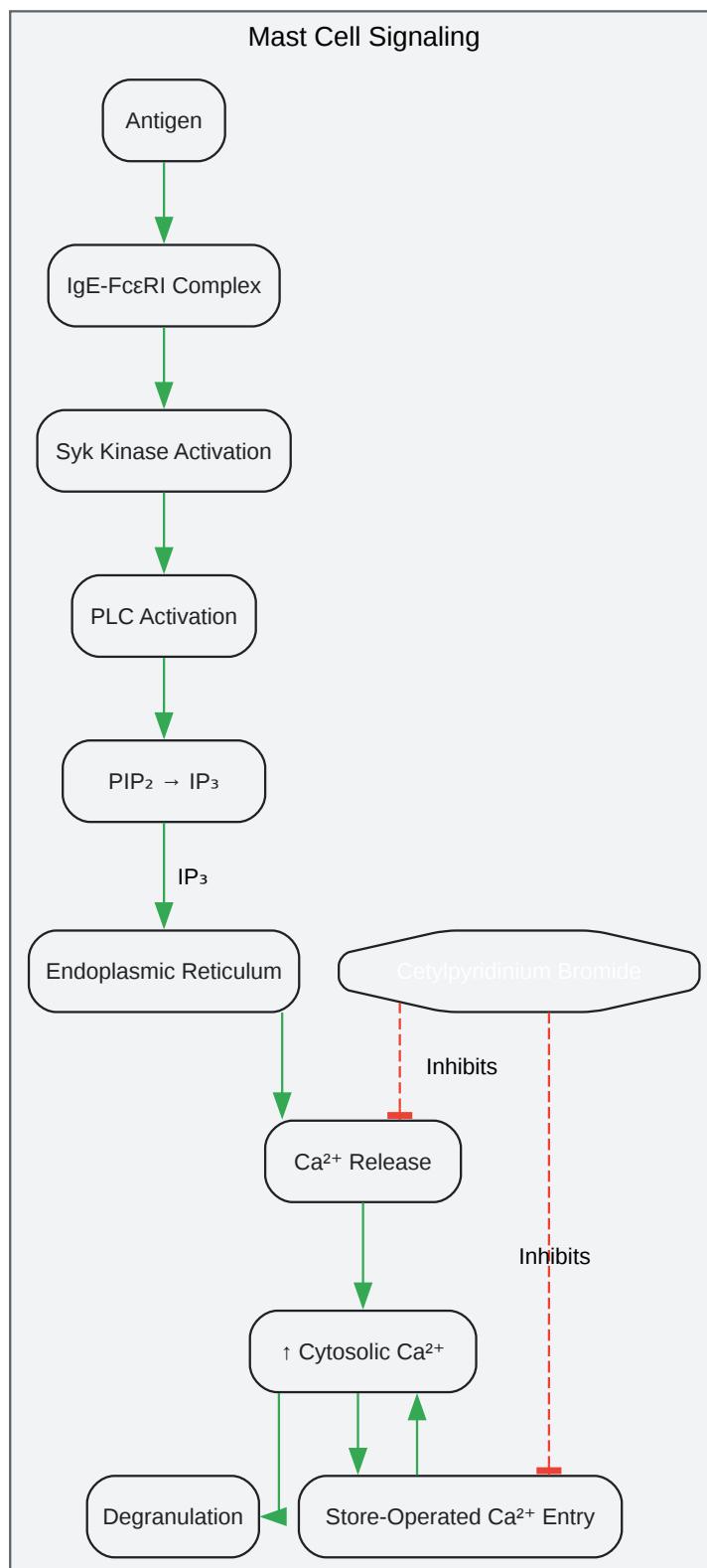
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Antimicrobial Mechanism of Cetylpyridinium Bromide.

## Eukaryotic Cell Interactions: Mast Cell Inhibition

Recent studies have shown that at concentrations well below its cytotoxic threshold, Cetylpyridinium Bromide can significantly impact eukaryotic cell signaling. Notably, it inhibits the degranulation of mast cells, key players in the immune and allergic response.[\[6\]](#)

Mechanism of Action: CPB interferes with calcium mobilization within mast cells, a critical step in the degranulation signaling cascade.[\[7\]](#) Antigen cross-linking of IgE-bound Fc $\epsilon$ RI receptors on the mast cell surface typically initiates a signaling pathway involving the activation of Syk kinase, leading to the generation of inositol trisphosphate (IP<sub>3</sub>). IP<sub>3</sub> then triggers the release of calcium from the endoplasmic reticulum (ER). This initial release is followed by store-operated calcium entry (SOCE) from the extracellular space. CPB has been shown to inhibit both the release of calcium from the ER and the subsequent influx of extracellular calcium.[\[7\]](#)[\[8\]](#) This disruption of calcium homeostasis prevents the downstream events required for the fusion of granules with the plasma membrane and the release of inflammatory mediators.



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Inhibition of Mast Cell Degranulation by Cetylpyridinium Bromide.

## Mitochondrial Toxicity

Cetylpyridinium Bromide has also been identified as a mitochondrial toxicant. It can inhibit mitochondrial oxygen consumption and ATP synthesis at low micromolar concentrations.[\[9\]](#)[\[10\]](#) [\[11\]](#) This effect is observed in various cell types, including human keratinocytes and fibroblasts. [\[12\]](#)[\[13\]](#) The proposed mechanism involves the inhibition of complex I of the electron transport chain.[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### Antimicrobial Activity Assessment (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Bromide against a specific bacterial strain.

#### Materials:

- Cetylpyridinium Bromide (CPB) stock solution
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Spectrophotometer or microplate reader

#### Procedure:

- Prepare a serial two-fold dilution of the CPB stock solution in the broth medium across the wells of a 96-well plate.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include a positive control well (bacteria, no CPB) and a negative control well (broth only).
- Incubate the plate at 37°C for 18-24 hours.

- The MIC is determined as the lowest concentration of CPB that completely inhibits visible bacterial growth.<sup>[8]</sup>

## Mast Cell Degranulation Assay

This protocol measures the effect of Cetylpyridinium Bromide on antigen-induced degranulation in mast cells (e.g., RBL-2H3 cell line).

### Materials:

- RBL-2H3 mast cells
- Anti-DNP IgE
- DNP-BSA antigen
- Cetylpyridinium Bromide (CPB)
- Tyrode's buffer
- p-Nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (substrate for  $\beta$ -hexosaminidase)
- Stop solution (e.g., 0.1 M  $\text{Na}_2\text{CO}_3$ / $\text{NaHCO}_3$  buffer, pH 10)
- 96-well plates

### Procedure:

- Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
- Wash the cells and resuspend in Tyrode's buffer.
- Pre-incubate the cells with various concentrations of CPB for a specified time (e.g., 30-60 minutes).
- Stimulate degranulation by adding DNP-BSA antigen.
- Incubate for 1 hour at 37°C.

- Centrifuge the plate to pellet the cells.
- Transfer the supernatant to a new plate and add the  $\beta$ -hexosaminidase substrate.
- Incubate until a color change is observed.
- Stop the reaction with the stop solution.
- Measure the absorbance at 405 nm. The amount of  $\beta$ -hexosaminidase released is proportional to the degree of degranulation.[\[12\]](#)[\[14\]](#)

## Intracellular Calcium Mobilization Assay

This protocol assesses the impact of Cetylpyridinium Bromide on calcium signaling using a fluorescent calcium indicator.

### Materials:

- Adherent cells (e.g., RBL-2H3) cultured in black, clear-bottom 96-well plates
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
- Cetylpyridinium Bromide (CPB)
- Agonist to stimulate calcium release (e.g., DNP-BSA for sensitized mast cells)
- Fluorescence plate reader with an injection system

### Procedure:

- Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[\[5\]](#)
- Wash the cells to remove extracellular dye.
- Place the plate in the fluorescence plate reader and allow it to equilibrate.
- Record a stable baseline fluorescence.

- Inject the agonist (with or without pre-incubation with CPB) into the wells.
- Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm).[15] An increase in fluorescence corresponds to a rise in intracellular calcium.[5]



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